An In-depth Technical Guide to the Chemical Properties of 2-Benzyl-1H-indole-5-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Benzyl-1H-indole-5-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-benzyl-1H-indole-5-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The indole scaffold is a prominent feature in numerous biologically active compounds, and the incorporation of a benzyl group at the 2-position and a nitrile group at the 5-position suggests a potential for diverse chemical reactivity and pharmacological activity. This document consolidates available information on its synthesis, and physicochemical and spectral properties, and explores its potential reactivity based on established principles of indole chemistry.
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding contribute to its frequent role as a pharmacophore.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its biological activity. The title compound, 2-benzyl-1H-indole-5-carbonitrile, features two key substituents: a benzyl group at the C2 position and a carbonitrile group at the C5 position.
The benzyl group can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with hydrophobic pockets in biological targets. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor. This unique combination of functional groups makes 2-benzyl-1H-indole-5-carbonitrile a molecule with significant potential for further chemical exploration and as a building block in the synthesis of more complex bioactive molecules.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-benzyl-1H-indole-5-carbonitrile are not extensively reported in publicly available literature. However, based on its structure and data for related compounds, we can infer certain characteristics.
| Property | Value | Source/Justification |
| CAS Number | 179748-04-0 | Commercial Supplier[2] |
| Molecular Formula | C₁₆H₁₂N₂ | Calculated from structure |
| Molecular Weight | 232.28 g/mol | Calculated from structure |
| Melting Point | Not available | Data for the isomeric 3-benzyl-1H-indole-5-carbonitrile is 156.0-157.0 °C |
| Boiling Point | Not available | Predicted for the isomeric 3-benzyl-1H-indole-5-carbonitrile is 452.9±30.0 °C |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | General solubility of similar organic compounds |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-benzyl-1H-indole-5-carbonitrile is not readily found in peer-reviewed literature, its synthesis can be envisioned through established methods for indole formation and functionalization.
Plausible Synthetic Strategies
One of the most common methods for the synthesis of 2-substituted indoles is the Fischer indole synthesis . This could potentially be adapted for the synthesis of 2-benzyl-1H-indole-5-carbonitrile.
Caption: Plausible Fischer indole synthesis route.
An alternative approach could involve a palladium-catalyzed cross-coupling reaction , such as a Suzuki or Stille coupling, on a pre-functionalized indole core. For instance, coupling of a benzylboronic acid derivative with a 2-halo-1H-indole-5-carbonitrile.
Expected Reactivity
The reactivity of 2-benzyl-1H-indole-5-carbonitrile is dictated by its constituent functional groups: the indole ring, the benzyl group, and the nitrile group.
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Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
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Benzyl Group: The benzylic protons are susceptible to radical halogenation. The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution.
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Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further derivatization.
Spectral Characterization
Specific spectral data for 2-benzyl-1H-indole-5-carbonitrile is not available. However, the expected spectral characteristics can be predicted based on the analysis of similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of 2-benzyl-1H-indole-5-carbonitrile is expected to show characteristic absorption bands for the N-H, C≡N, and aromatic C-H and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (indole) | ~3400-3300 | A sharp to medium peak. |
| C≡N Stretch (nitrile) | ~2230-2210 | A sharp, medium intensity peak. |
| Aromatic C-H Stretch | ~3100-3000 | Multiple sharp, weak to medium peaks. |
| Aromatic C=C Stretch | ~1600-1450 | Multiple peaks of varying intensity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the indole N-H proton, the protons on the indole ring, and the protons of the benzyl group. The indole N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons would appear in the range of 7-8 ppm, with their multiplicity depending on the coupling with adjacent protons. The benzylic methylene protons would likely appear as a singlet around 4 ppm.
¹³C NMR: The carbon NMR spectrum would show signals for all 16 carbon atoms. The nitrile carbon would be expected in the range of 115-125 ppm. The carbons of the indole and benzyl aromatic rings would appear in the region of 110-140 ppm. The benzylic carbon would be expected around 30-40 ppm.
Potential Applications in Drug Discovery
The 2-benzyl-1H-indole-5-carbonitrile scaffold holds potential for the development of novel therapeutic agents. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The benzyl group can enhance binding to protein targets, while the nitrile group can be a key pharmacophoric element or a precursor for other functional groups. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted.
Conclusion
2-benzyl-1H-indole-5-carbonitrile is a molecule with interesting structural features that suggest a rich chemical reactivity and potential for biological activity. While specific experimental data for this compound is sparse in the public domain, this guide has provided a comprehensive overview of its expected chemical properties based on established chemical principles and data from related compounds. The synthetic routes and reactivity patterns discussed herein provide a foundation for future research into this promising molecule. Further experimental work is necessary to fully elucidate its chemical and pharmacological profile.
References
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